molecular formula C15H13ClO3 B2747730 [2-(3-Chlorophenoxy)phenyl]methyl acetate CAS No. 478032-56-3

[2-(3-Chlorophenoxy)phenyl]methyl acetate

Cat. No.: B2747730
CAS No.: 478032-56-3
M. Wt: 276.72
InChI Key: IGWBIKIUESGROH-UHFFFAOYSA-N
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Description

“[2-(3-Chlorophenoxy)phenyl]methyl acetate” is a chemical compound with the CAS Number: 478032-56-3. It has a molecular weight of 276.72 and its IUPAC name is 2-(3-chlorophenoxy)benzyl acetate .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C15H13ClO3/c1-11(17)18-10-12-5-2-3-8-15(12)19-14-7-4-6-13(16)9-14/h2-9H,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 276.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.

Scientific Research Applications

Inhibition of Photosynthetic Activities

Research has shown that compounds like phenylmercuric acetate can selectively inhibit photosynthetic activities in isolated chloroplasts, affecting processes such as photophosphorylation and the activity of enzymes like ferredoxin-NADP oxidoreductase. Such studies highlight the potential impact of chemical compounds on plant biology and could provide a framework for studying the effects of [2-(3-Chlorophenoxy)phenyl]methyl acetate on similar systems (Honeycutt & Krogmann, 1972).

Gas Chromatographic Analysis

The direct acetylation in aqueous solution for gas chromatographic analysis of trace phenols demonstrates the utility of chemical derivatization for enhancing the detection and analysis of phenolic compounds. This technique could be applied to the analysis of this compound and similar compounds for environmental monitoring and research purposes (Coutts, Hargesheimer, & Pasutto, 1979).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of novel compounds, including derivatives of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, show the potential for developing new antioxidant agents. Research in this area could be relevant for exploring the antioxidant activity of this compound, contributing to the development of compounds with health-related benefits (Gopi & Dhanaraju, 2020).

Herbicide and Plant Growth Regulator Applications

Studies on ionic liquids containing (2,4-dichlorophenoxy)acetate anion for use as herbicides and plant growth regulators indicate the potential agricultural applications of phenoxyl derivatives. This research could suggest similar applications for this compound in agriculture, highlighting its possible role in controlling weed growth and regulating plant development (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

Safety and Hazards

The safety information available indicates that “[2-(3-Chlorophenoxy)phenyl]methyl acetate” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

[2-(3-chlorophenoxy)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-11(17)18-10-12-5-2-3-8-15(12)19-14-7-4-6-13(16)9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBIKIUESGROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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